molecular formula C21H17N3O3 B250703 2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B250703
M. Wt: 359.4 g/mol
InChI Key: QDEVSHQDJJDANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have antioxidant and anti-inflammatory properties. In animal studies, it has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its potent activity against cancer cells and its neuroprotective effects. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential use in the treatment of other diseases such as epilepsy and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a complex process that involves several steps. The first step involves the preparation of 3-(2-bromoacetyl)phenyl isocyanate, which is then reacted with 2-amino-3-methylpyridine to form 2-amino-3-methyl-N-(3-(2-bromoacetyl)phenyl)pyridine-1-carboxamide. This intermediate is then reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied extensively for its potential applications in various fields. In pharmacology, this compound has been shown to have potent antitumor activity against several cancer cell lines. In neuroscience, it has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In medicinal chemistry, it has been studied for its potential use as a lead compound for the development of new drugs.

properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O3/c1-13-6-3-9-16(18(13)26-2)20(25)23-15-8-4-7-14(12-15)21-24-19-17(27-21)10-5-11-22-19/h3-12H,1-2H3,(H,23,25)

InChI Key

QDEVSHQDJJDANA-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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